Hexaphenyldilead

Description

Historical Context and Evolution of Organolead Chemistry

The history of organolead chemistry dates back to the mid-19th century. The first organolead compound, hexaethyldilead, was synthesized in 1858. wikipedia.org Early developments also included the preparation of tetraethyllead (B6334599) by Carl Jacob Löwig in 1853. wikipedia.orgresearchgate.net However, it was the discovery of tetraethyllead's effectiveness as an antiknock additive in gasoline by Thomas Midgley Jr. in 1921 that dramatically increased the focus on organolead chemistry. wikipedia.orgresearchgate.nethealthandenvironment.orgbiobasedpress.euepa.gov This led to large-scale industrial production of tetraalkyllead compounds, significantly advancing the understanding and techniques in the field, including the handling of sodium-lead alloys and the electrolysis of Grignard solutions. osti.gov Despite its widespread use for decades, the significant environmental and health impacts of leaded gasoline eventually led to its phase-out in many parts of the world starting in the late 20th century. healthandenvironment.orgbiobasedpress.euepa.gov This shift spurred research into the environmental fate and analysis of organolead compounds. nih.govuco.esrsc.org

Significance of Metal-Metal Bonds within Heavy Main Group Elements

Metal-metal bonds are a fascinating feature in the chemistry of heavy main group elements (those in periods below the second period). As one moves down a group in the periodic table, the tendency for elements to form catenated structures (chains or rings of the same atom) generally decreases, but the ability to form single bonds to other metal atoms can become significant, particularly for heavier elements. For Group 14 elements (carbon, silicon, germanium, tin, lead), the strength of the element-element bond generally decreases down the group (C-C > Si-Si > Ge-Ge > Sn-Sn > Pb-Pb). However, the study of metal-metal bonds in heavier elements like lead provides valuable insights into bonding theories, electronic structures, and reactivity patterns that differ from their lighter congeners. Compounds with lead-lead bonds, such as the dileads, are particularly relevant for understanding the fundamental chemistry of lead in lower oxidation states or in metal-rich environments.

Overview of Hexaphenyldilead as a Prototypical Organodilead Compound

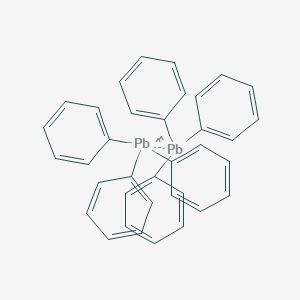

This compound, with the molecular formula (C₆H₅)₆Pb₂, is a prominent example of an organodilead compound. ontosight.ainih.gov It consists of two lead atoms directly bonded to each other, with each lead atom further bonded to three phenyl groups. ontosight.ai This structure features a central Pb-Pb covalent bond, which is a key characteristic of organodilead chemistry. ontosight.ai this compound serves as a model compound for investigating the properties and reactivity associated with the lead-lead bond in organometallic systems. Its study contributes to the broader understanding of how heavy p-block elements can form and utilize metal-metal linkages.

This compound is typically synthesized through reactions involving lead halides and phenyl Grignard reagents or phenyllithium. ontosight.airesearchgate.net For instance, it can be synthesized via the reaction of lead(II) chloride with phenylmagnesium bromide in an ether solvent. ontosight.ai Phenyllithium reacting with lead chloride can also yield triphenylleadlithium, which can then be used to prepare other organolead compounds. researchgate.net

This compound is known to be a yellow solid that is sensitive to air and moisture, necessitating storage under inert conditions. ontosight.ai It decomposes thermally and should be protected from sunlight. tsijournals.com Research into this compound explores its unique structure and reactivity, particularly the cleavage of the relatively weak lead-lead bond under various conditions. tsijournals.comasianpubs.orgjournalofchemistry.orgasianpubs.orgajrconline.org

Some physical properties of this compound are presented in the following table:

| Property | Value | Source |

| Molecular Formula | C₃₆H₃₀Pb₂ | nih.govscbt.comchemicalbook.com |

| Molecular Weight | 877.02 g/mol | scbt.comchemicalbook.comguidechem.com |

| Appearance | Yellow solid (can be off-white powder) | ontosight.aiereztech.com |

| Melting Point | 175 °C (decomposition) | chemicalbook.com |

Research findings indicate that the lead-lead bond in this compound can be cleaved in reactions with various reagents, including Schiff bases and β-diketones/β-ketoesters, often in preference to the lead-carbon bond. tsijournals.comasianpubs.orgjournalofchemistry.orgasianpubs.org This reactivity leads to the formation of triphenyllead(IV) derivatives. tsijournals.comasianpubs.orgjournalofchemistry.orgasianpubs.org For example, reactions with monofunctional bidentate Schiff bases in a 1:2 molar ratio result in the cleavage of the Pb-Pb bond and the formation of (C₆H₅)₃Pb-SB compounds, where SB represents the Schiff base ligand. tsijournals.comjournalofchemistry.org Similarly, reactions with β-diketones and β-ketoesters also result in Pb-Pb bond cleavage, yielding R₃Pb-L complexes where R is phenyl and L is the β-diketonate or β-ketoester ligand. asianpubs.orgasianpubs.org These studies highlight the lability of the lead-lead bond in this compound and its role in facilitating the formation of new organolead(IV) species.

| Reactant Class | Example Ligands/Compounds | Reaction Outcome (Pb-Pb Cleavage) | Coordination Number of Pb in Product | Proposed Structure of Product | Source |

| Monofunctional bidentate Schiff bases | N-[alkyl or aryl] salicylaldimine | Formation of (C₆H₅)₃Pb-SB | Five | Trigonal bipyramidal | tsijournals.comjournalofchemistry.org |

| Bifunctional tridentate Schiff bases | (Specific examples not detailed in snippets) | Formation of (C₆H₅)₃Pb-SBH | Six | Octahedral | journalofchemistry.orgasianpubs.org |

| Bifunctional tetradentate Schiff bases | (Specific examples not detailed in snippets) | Formation of [(C₆H₅)₃Pb]₁-S'B' | Five | Trigonal bipyramidal | asianpubs.org |

| β-Diketones and β-Ketoesters | Dibenzoylmethane, Ethylacetoacetate | Formation of (C₆H₅)₃Pb-L | Five | Trigonal bipyramidal | asianpubs.orgasianpubs.org |

| Higher valent metallic halides | Cu(II), Hg(II), Fe(III) | Cleavage of Pb-Pb bond, reduction of metal halide | Not specified | Not specified | ajrconline.org |

| Tris(tetrachloropyridyl)antimony dichloride/diisothiocyanate | (C₅Cl₄N)₃SbCl₂, (C₅Cl₄N)₃Sb(NCS)₂ | Cleavage of Pb-Pb and Pb-C bonds, yielding (C₅Cl₄N)₃Sb, Ph₄Pb, Ph₂PbX₂ | Not specified | Not specified | ajrconline.org |

| Tris(tetrachloropyridyl)antimony sulfide | (C₅Cl₄N)₃SbS | Cleavage of Pb-Pb bond, yielding (C₅Cl₄N)₃Sb and (Ph₃Sn)₂S (likely a typo in source, should be Pb) | Not specified | Not specified | ajrconline.org |

These studies demonstrate that this compound serves as a valuable starting material for synthesizing new organolead(IV) compounds through reactions that selectively cleave the lead-lead bond.

Properties

InChI |

InChI=1S/6C6H5.2Pb/c6*1-2-4-6-5-3-1;;/h6*1-5H;; | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLOHWWGJALNFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Pb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

8.8e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3124-01-4 | |

| Record name | 1,1,1,2,2,2-Hexaphenyldiplumbane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3124-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Reactivity Profiles and Mechanistic Investigations of Hexaphenyldilead

Homolytic and Heterolytic Lead-Lead Bond Cleavage Reactions

The lead-lead bond in hexaphenyldilead is susceptible to both homolytic and heterolytic cleavage. Homolytic cleavage involves the symmetrical breaking of the bond, where each lead atom retains one of the bonding electrons, resulting in the formation of two triphenyllead radicals (Ph₃Pb•). Heterolytic cleavage, conversely, is an unsymmetrical process where one lead atom retains both bonding electrons, forming a triphenyllead anion (Ph₃Pb⁻), while the other becomes a triphenyllead cation (Ph₃Pb⁺). The operative mechanism is largely dictated by the electronic properties of the reacting species.

Reactivity with Nucleophilic Reagents

Nucleophilic reagents are electron-rich species that attack electropositive centers. In the context of this compound, nucleophiles initiate the heterolytic cleavage of the Pb-Pb bond.

Organolithium and organomagnesium (Grignard) reagents are potent nucleophiles and strong bases that readily react with this compound tno.nl. The carbanionic character of these reagents facilitates a nucleophilic attack on one of the lead atoms, leading to the heterolytic scission of the Pb-Pb bond. For example, the reaction with phenyllithium results in the formation of tetraphenyllead and triphenylplumbyl lithium. This reaction underscores the utility of this compound as a synthetic precursor.

Table 1: Reactions of this compound with Organometallic Nucleophiles

| Nucleophilic Reagent | Product 1 | Product 2 | Bond Cleavage Type |

| Phenyllithium (PhLi) | Tetraphenyllead (Ph₄Pb) | Triphenylplumbyl lithium (Ph₃PbLi) | Heterolytic |

| Phenylmagnesium Bromide (PhMgBr) | Tetraphenyllead (Ph₄Pb) | Triphenylplumbyl magnesium bromide (Ph₃PbMgBr) | Heterolytic |

Sodium ethoxide, a strong base, also engages in nucleophilic cleavage of the lead-lead bond in this compound tno.nl. The ethoxide ion (EtO⁻) acts as the nucleophile, attacking a lead atom and inducing the heterolytic fission of the Pb-Pb bond. This reaction yields triphenyllead ethoxide and a triphenyllead anion, which would be associated with a sodium cation.

Table 2: Reaction of this compound with Sodium Ethoxide

| Nucleophilic Reagent | Anticipated Products | Bond Cleavage Type |

| Sodium Ethoxide (NaOEt) | Triphenyllead ethoxide (Ph₃PbOEt) + Sodium triphenylplumbide (NaPbPh₃) | Heterolytic |

Reactivity with Weakly Electrophilic Reagents

Weakly electrophilic reagents can also induce the cleavage of the lead-lead bond. These reactions often proceed through mechanisms that may have radical (homolytic) or polar (heterolytic) characteristics, depending on the specific reagent and conditions.

This compound reacts with diaryl disulfides and elemental sulfur, leading to the insertion of sulfur into the Pb-Pb bond tno.nl. With diaryl disulfides, such as diphenyl disulfide, the reaction yields triphenyllead aryl sulfides. The reaction with elemental sulfur under appropriate conditions results in the formation of bis(triphenyllead) sulfide, effectively inserting a single sulfur atom between the two lead atoms.

Table 3: Reactions of this compound with Sulfenylating Agents

| Reagent | Product | Reaction Type |

| Diaryl Disulfides (Ar₂S₂) | Triphenyllead aryl sulfide (Ph₃PbSAr) | Pb-Pb Bond Cleavage/Insertion |

| Elemental Sulfur (S₈) | Bis(triphenyllead) sulfide ((Ph₃Pb)₂S) | Pb-Pb Bond Insertion |

Strong oxidizing agents readily cleave the lead-lead bond of this compound tno.nl. These reactions are synthetically useful for preparing triphenyllead derivatives where the lead is in a higher oxidation state.

Potassium Permanganate (KMnO₄): As a powerful oxidizing agent, potassium permanganate cleaves the Pb-Pb bond to form triphenyllead salts derived from the reduction product of permanganate tno.nl.

Ozone (O₃): Ozonolysis of this compound leads to the cleavage of the lead-lead bond and the formation of triphenyllead oxidation products.

Hypochlorous Acid (HOCl): This weak acid is also an effective oxidizing agent that reacts with this compound to break the Pb-Pb bond, yielding triphenyllead derivatives such as triphenyllead chloride and triphenyllead hydroxide, depending on the reaction conditions tno.nl.

Table 4: Reactions of this compound with Oxidizing Agents

| Oxidizing Agent | General Product Type | Bond Cleavage Type |

| Potassium Permanganate (KMnO₄) | Triphenyllead Salt | Oxidative Cleavage |

| Ozone (O₃) | Triphenyllead Oxidation Products | Oxidative Cleavage |

| Hypochlorous Acid (HOCl) | Triphenyllead Chloride/Hydroxide | Oxidative Cleavage |

Reactions with Halogens (e.g., Iodine/Iodide)

The reaction of this compound with halogens such as iodine involves the cleavage of the metal-metal bond. While specific studies on this compound are not extensively detailed in the provided search results, the reaction mechanism can be inferred from analogous compounds like hexamethyldisilane. The gas-phase reaction between hexamethyldisilane and iodine proceeds via a simple chain reaction sequence. rsc.org This suggests a similar radical pathway for this compound.

The proposed mechanism involves an iodine radical (I•) attacking the lead-lead bond, which is the weakest bond in the molecule. This results in a radical displacement reaction, forming triphenyllead iodide and a triphenyllead radical (Ph₃Pb•).

Proposed Radical Chain Mechanism:

Initiation: I₂ ⇌ 2I• (thermal or photochemical dissociation of iodine)

Propagation: I• + Ph₃Pb-PbPh₃ → Ph₃PbI + Ph₃Pb•

Propagation: Ph₃Pb• + I₂ → Ph₃PbI + I•

Reactions Involving β-Diketones and β-Ketoesters

This compound readily reacts with β-diketones and β-ketoesters, resulting in the cleavage of the lead-lead bond and the formation of triphenyllead(IV) complexes. asianpubs.orgasianpubs.org These reactions are typically conducted by refluxing this compound with the β-dicarbonyl compound in a 1:2 molar ratio in an anhydrous solvent like benzene (B151609). asianpubs.orgasianpubs.org

The general reaction scheme is: Ph₃Pb-PbPh₃ + 2 HL → 2 Ph₃Pb-L + H₂ (where HL represents the β-diketone or β-ketoester and L is the corresponding ligand)

The resulting triphenyllead(IV) complexes are typically yellow, crystalline solids that are stable in air and insoluble in common organic solvents. asianpubs.orgasianpubs.org In these complexes, the lead atom is likely five-coordinate, adopting a trigonal bipyramidal structure. asianpubs.orgasianpubs.org β-Diketones are well-known building blocks for synthesizing heterocyclic compounds and serve as invaluable chelating ligands for various metals. ijpras.comnih.govmdpi.com Similarly, β-ketoesters are valuable intermediates in organic synthesis. nih.govorganic-chemistry.orgbeilstein-journals.org

Detailed findings from reactions of this compound with specific β-dicarbonyl compounds are summarized in the table below. asianpubs.org

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:2) | Solvent | Conditions | Product Description | Decomposition Temp. (°C) |

| This compound | Dibenzoylmethane | 1:2 | Benzene | Reflux, 8h | Yellow shining crystals | 233-235 |

| This compound | Ethylacetoacetate | 1:2 | Benzene | Reflux, 7h | Light yellow crystalline solid | 192-194 |

| This compound | Ethylbenzoylacetate | 1:2 | Benzene | Reflux, 8h | Light yellow shining crystalline compound | 185-187 |

Investigation of Radical Pathways and Intermediates in this compound Transformations

The transformations of this compound often involve radical pathways, primarily due to the relatively weak lead-lead bond which can undergo homolytic cleavage. This cleavage generates triphenyllead radicals (Ph₃Pb•) as key intermediates. The study of radical-involved chemical transformations has provided efficient routes to various valuable compounds. rsc.org

As discussed in the reaction with halogens, the interaction with an iodine radical leads to the formation of a triphenyllead radical. rsc.org This intermediate is highly reactive and can participate in subsequent reaction steps, such as abstracting an atom from another molecule or adding to an unsaturated system. The presence and behavior of such radical intermediates are crucial for understanding the mechanisms of many reactions involving this compound.

Transmetalation Reactions and Cross-Coupling Applications involving this compound Derivatives

Transmetalation is a fundamental organometallic reaction involving the transfer of an organic group from one metal to another. wikipedia.org this compound and its derivatives, such as triphenyllead halides, can serve as reagents for transferring phenyl groups to other metals, particularly transition metals used in catalysis.

M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

This process is a key step in many important carbon-carbon bond-forming reactions known as cross-coupling reactions. wikipedia.orgsigmaaldrich.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Negishi couplings, are powerful tools in synthetic chemistry. wikipedia.orgsigmaaldrich.com

The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involves three main steps:

Oxidative Addition: An organic halide (R'-X) reacts with a low-valent palladium catalyst, Pd(0), to form an organopalladium(II) intermediate.

Transmetalation: The organolead compound (Ph₃Pb-Y) transfers a phenyl group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) species.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product (R'-Ph) and regenerating the Pd(0) catalyst. wikipedia.org

Through this pathway, this compound derivatives can be used to synthesize various biaryls and other phenylated organic molecules, which are common structures in pharmaceuticals and advanced materials. nih.govnih.gov

Spectroscopic and Advanced Characterization Techniques in Hexaphenyldilead Research

Vibrational Spectroscopy for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. wikipedia.org This method is instrumental in identifying specific bonds and functional groups based on their characteristic absorption frequencies. In the context of organolead compounds, IR spectroscopy is valuable for studying the vibrations associated with Pb-C bonds and the phenyl ligands. Studies on organolead compounds, including phenyllead halides and thiocyanate (B1210189) adducts, have utilized IR spectroscopy for characterization. capes.gov.br Analysis of IR spectra can help determine how adducts are formed in these compounds. capes.gov.br A strong, sharp band near 1430 cm⁻¹ in the IR spectra is often indicative of a benzene (B151609) ring vibration in aromatic organometallic compounds where the metal, such as lead, is directly bonded to the ring. s-a-s.org

Raman Spectroscopy

Raman spectroscopy complements IR spectroscopy by analyzing the inelastic scattering of light caused by molecular vibrations. edinst.comwikipedia.org This technique is particularly effective for observing symmetric vibrations and metal-metal bonds, which may not be readily detectable by IR. Raman spectroscopy has been applied to hexaphenyldilead to study its vibrational modes and specifically the lead-lead bond. acs.org Comparative studies involving this compound and hexaphenylditin have employed Raman spectroscopy to assess the strengths of their respective metal-metal bonds. acs.org The interpretation of the Raman spectra of this compound is often based on the assumption of D₃d symmetry for the C₃Pb-PbC₃ core, an assumption supported by the observed lack of coincidences between infrared and Raman bands. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Organolead Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure, dynamics, and conformation of molecules in solution and solid states. It exploits the magnetic properties of atomic nuclei. For organolead compounds, multinuclear NMR, including ¹H, ¹³C, and ²⁰⁷Pb NMR, provides detailed structural information. researchgate.netresearchgate.net ²⁰⁷Pb NMR spectroscopy has proven effective in studying organolead compounds, offering insights into the electronic environment surrounding the lead atom. northwestern.eduhuji.ac.il The broad chemical shift range observed in ²⁰⁷Pb NMR allows for differentiation between closely related organolead species. huji.ac.ilrsc.org Research has explored the multinuclear NMR properties of various organolead compounds, including cyclic structures. researchgate.netresearchgate.net Variable temperature ¹H NMR studies can reveal conformational changes and equilibria in cyclic organolead compounds. researchgate.netresearchgate.net ¹³C NMR spectroscopy provides valuable data on the carbon atoms bonded to lead, with coupling constants (J(²⁰⁷Pb-¹³C)) that are sensitive to structural variations and the hybridization state of the lead atom. researchgate.netresearchgate.netrsc.org The presence of a lead atom within a ring system can induce specific effects observable in the ¹³C and ²⁰⁷Pb NMR spectra. researchgate.netresearchgate.net

Advanced Spectroscopic Methods for Electronic and Structural Analysis

Beyond conventional vibrational and NMR methods, other advanced spectroscopic techniques offer deeper insights into the electronic structure and bonding characteristics of organolead compounds.

Photoelectron Spectroscopy

Photoelectron spectroscopy (PES), particularly X-ray photoelectron spectroscopy (XPS), is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic structure of materials. malvernpanalytical.comicmp.lviv.ua XPS operates by measuring the kinetic energy of electrons emitted when a sample is irradiated with X-rays. malvernpanalytical.com The binding energies of these core electrons are unique to each element and are influenced by its chemical environment. malvernpanalytical.com While specific XPS studies focused solely on this compound were not prominently found, PES techniques have been applied to study the electronic structure of other organometallic compounds, including those containing Group IV elements like lead. scispace.comdntb.gov.uaacs.orgaps.org XPS has also been employed to analyze the electronic structure and core energy levels in organolead halide perovskites, providing information on elemental composition, chemical shifts, and charge distribution. icmp.lviv.uanih.govarxiv.org

UV-Vis and Near-Infrared (NIR) Spectroscopy

UV-Vis (Ultraviolet-Visible) spectroscopy is an analytical technique that measures the absorption or transmission of UV and visible light by a sample. technologynetworks.commdpi.com This technique is sensitive to the electronic transitions within molecules, particularly those involving chromophores – molecular functional groups that absorb light in the UV-Vis region. technologynetworks.commdpi.com The UV-Vis spectrum of a compound is characterized by the position and intensity of its absorption bands, which are dependent on the molecular structure and concentration. mdpi.com

This compound, containing phenyl groups and a Pb-Pb bond, is expected to exhibit absorption in the UV-Vis region due to electronic transitions within the phenyl rings and potentially transitions involving the metal-metal bond. Studies on organometallic compounds, including phenyl compounds of Group IV elements containing a metal-metal linkage, have utilized electronic spectroscopy to investigate their properties. science-softcon.de Research has shown that the electronic spectra of N-[alkyl or aryl] salicylaldimines and their corresponding triphenyl lead (IV) derivatives show absorption maxima in the UV-Vis region, indicating electronic transitions within these molecules. tsijournals.com While this specific study focuses on triphenyl lead derivatives, it highlights the relevance of UV-Vis spectroscopy in characterizing organolead compounds.

Near-Infrared (NIR) spectroscopy operates in the electromagnetic spectrum region typically ranging from 780 to 2500 nm. usda.govhamamatsu.com The NIR region is dominated by overtone and combination bands of fundamental vibrations, primarily involving C-H, N-H, and O-H bonds. usda.govhamamatsu.com While NIR spectroscopy is widely used for quantitative analysis of chemical composition in various fields, its application to the direct characterization of the electronic structure of this compound is less common compared to UV-Vis spectroscopy. hamamatsu.comcqu.edu.aufelixinstruments.com However, NIR spectroscopy can provide information related to the vibrational modes of the phenyl groups in this compound.

Research on the vibrational spectra of organolead compounds, including this compound, has been conducted using techniques like Raman and infrared spectroscopy. acs.org While not explicitly focused on NIR, these studies provide a foundation for understanding the vibrational properties that could potentially be probed by NIR spectroscopy. The cross-sensitivity of NIR reflectance to particle size in powders has also been documented, suggesting that the physical state of this compound could influence its NIR spectrum if analyzed in solid form. usda.gov

In the context of this compound research, UV-Vis spectroscopy is a more direct tool for investigating electronic transitions and potential interactions involving the lead centers and phenyl ligands. NIR spectroscopy might offer complementary information regarding the vibrational modes of the organic ligands. Detailed research findings specifically on the UV-Vis and NIR spectra of this compound would involve analyzing the positions and intensities of absorption bands to infer information about its electronic structure and bonding.

Data from spectroscopic studies on related organometallic compounds can provide context for interpreting the spectra of this compound. For instance, studies on the UV-Vis spectra of organotin and organolead compounds with metal-metal bonds have been reported. science-softcon.de

While specific detailed data tables for this compound's EPR, UV-Vis, or NIR spectra were not extensively found in the search results, the principles and applications of these techniques to organometallic and lead-containing compounds highlight their potential value in the comprehensive characterization of this compound.

Theoretical and Computational Chemistry of Hexaphenyldilead

Electronic Structure Theory of Lead-Lead Bonds

The electronic structure of the lead-lead bond in Hexaphenyldilead is of fundamental interest. Understanding the distribution of electrons and the nature of the orbitals involved in bonding is crucial for explaining the compound's properties.

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost, making it well-suited for studying large molecules like this compound. nih.gov DFT calculations could elucidate the electron density distribution, molecular geometry, and thermodynamic properties. A typical DFT study on this compound would involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to confirm it is a true minimum on the potential energy surface.

Key properties that could be calculated using DFT include:

Optimized Geometry: Bond lengths (Pb-Pb, Pb-C), bond angles (C-Pb-C, C-Pb-Pb), and dihedral angles.

Electronic Properties: Ionization potential, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and reactivity.

Spectroscopic Properties: Predictions of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which could be compared with experimental data for validation of the computational model.

Molecular Orbital Analysis of Metal-Metal Bonding in Organodilead Species

A molecular orbital (MO) analysis provides a qualitative and quantitative picture of the bonding interactions within a molecule. For this compound, the focus would be on the MOs formed from the atomic orbitals of the two lead atoms. The analysis would likely reveal the formation of a σ-bonding orbital and a corresponding σ-antibonding orbital from the overlap of lead's valence orbitals. The HOMO is expected to be the Pb-Pb σ-bonding orbital, while the LUMO would likely be the Pb-Pb σ-antibonding orbital. The energy separation between these orbitals would be a key factor in determining the strength and reactivity of the Pb-Pb bond. Quantum chemical studies on various lead(II) complexes have shown that the 6s and 6p subshells are primarily involved in bonding. nih.gov

Quantum Chemical Studies of Lead-Lead Bond Dissociation Energies

The bond dissociation energy (BDE) of the Pb-Pb bond is a direct measure of its strength. stuba.skresearchgate.netucsb.edunist.gov Quantum chemical calculations can provide a theoretical estimate of this value. The BDE is typically calculated as the difference in energy between the intact this compound molecule and the two resulting triphenyllead radicals (Ph₃Pb•).

Table 1: Hypothetical Data Table for Calculated Pb-Pb Bond Dissociation Energy of this compound

| Computational Method | Basis Set | Calculated BDE (kJ/mol) |

| B3LYP | def2-TZVP | Data not available |

| M06-2X | def2-TZVP | Data not available |

| CCSD(T) | def2-QZVPP | Data not available |

This table illustrates the type of data that would be generated from such a study. The values are placeholders as no specific computational results for this compound were found.

Computational Prediction of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction mechanisms and the calculation of activation energies. rsc.orgdntb.gov.ua For this compound, one could investigate reactions such as homolytic cleavage of the Pb-Pb bond, reactions with electrophiles or nucleophiles, or ligand exchange reactions. By locating transition state structures and calculating their energies, a complete energy profile for a proposed reaction pathway can be constructed, providing insights into the reaction's feasibility and kinetics.

Computational Modeling of Ligand Effects on this compound and its Derivatives

The phenyl ligands in this compound play a crucial role in its stability and reactivity through both steric and electronic effects. Computational modeling can systematically probe these effects by studying a series of related molecules where the phenyl groups are substituted with other organic moieties. nih.gov For example, introducing electron-donating or electron-withdrawing groups on the phenyl rings would alter the electronic properties of the lead centers and the Pb-Pb bond.

Table 2: Hypothetical Data Table for the Effect of Phenyl Ring Substitution on the Pb-Pb Bond Length in this compound Derivatives

| Substituent (para-position) | Pb-Pb Bond Length (Å) |

| -H (this compound) | Data not available |

| -OCH₃ | Data not available |

| -NO₂ | Data not available |

This table is a conceptual representation of how computational modeling could be used to study ligand effects. The values are placeholders.

Predictive Algorithms for Organolead Reactivity and Stability

In recent years, machine learning and other data-driven approaches have emerged as powerful tools for predicting chemical properties and reactivity. nih.govrsc.orgdntb.gov.ua By training algorithms on large datasets of known organometallic compounds, it is possible to develop models that can predict the stability and reactivity of new or uncharacterized molecules. While the development of predictive algorithms specifically for organolead compounds is still an emerging area, the general principles of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling could be applied to a series of organodilead compounds, including this compound, to identify key molecular descriptors that correlate with their stability and reactivity.

Catalytic and Synthetic Applications of Hexaphenyldilead and Organodilead Precursors

Hexaphenyldilead as a Precursor in Organometallic Catalysis

The inherent weakness of the lead-lead bond in this compound makes it a valuable precursor in organometallic catalysis. Cleavage of this bond provides access to reactive triphenyllead moieties that can participate in various catalytic cycles and be incorporated into novel catalyst structures.

Role in Carbon-Carbon Bond Forming Reactions (e.g., Biaryl Synthesis)

This compound has been utilized in palladium-catalyzed carbon-carbon bond forming reactions, most notably in the synthesis of biaryls. In these reactions, this compound serves as an arylating agent. For instance, the preparation of biphenyl can be achieved from this compound in the presence of a stoichiometric amount of palladium. scribd.com While early examples required stoichiometric palladium, the underlying principle involves the transfer of phenyl groups from lead to a palladium center, which then participates in the bond-forming reductive elimination step.

The general mechanism for such cross-coupling reactions, while not always catalytic with respect to the lead reagent, highlights the potential of organolead compounds in generating aryl-metal intermediates essential for biaryl synthesis. The reactivity of organolead reagents in these coupling reactions is often higher than their organotin counterparts, enabling the synthesis of sterically hindered biaryls. wikipedia.org

Below is a table summarizing a representative palladium-catalyzed biaryl synthesis using an organolead precursor.

| Arylating Agent | Coupling Partner | Catalyst | Solvent | Temp (°C) | Yield (%) |

| This compound | - | Pd(OAc)₂ | Benzene (B151609) | 80 | - |

Further research is needed to provide specific yield data for this reaction.

Precursor for Novel Metal-Metal Bonded Catalytic Compounds

The Pb-Pb bond in this compound can be cleaved to facilitate the formation of new metal-lead bonds, thereby generating novel bimetallic and polymetallic compounds with potential catalytic applications. The reaction of this compound with transition metal complexes can lead to the oxidative addition of the Pb-Pb bond to the metal center, creating a new metal-lead bond. For example, complexes of the type M(PPh₃)₂(PbPh₃)₂ (where M = Pd, Pt) have been prepared by the oxidative addition of this compound to M(PPh₃)₄. researchgate.net

Furthermore, the reaction of this compound with a calcium hydride has been explored in the pursuit of a Ca-Pb bond, demonstrating its utility as a precursor for main-group metal-metal bonded species. bath.ac.uk These novel compounds containing metal-lead bonds are of interest for exploring new catalytic reactivities that arise from the synergistic effects between the different metal centers.

Design and Development of New Catalytic Systems Utilizing Organolead Moieties

The unique electronic properties and reactivity of organolead compounds have spurred interest in the design of new catalytic systems. These systems can be broadly categorized into homogeneous and heterogeneous catalysis, with organolead moieties playing a crucial role in the catalyst's structure and function.

Homogeneous Catalysis with Lead-Containing Species

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. researchgate.net Organometallic compounds are frequently employed as homogeneous catalysts. mdpi.commdpi.com The development of new ligands and metal complexes is crucial for advancing this field. imperial.ac.uk While specific examples of this compound being the direct catalyst are scarce, its derivatives and other organolead compounds have been implicated in catalytic cycles. For instance, organolead compounds can be involved in the trimerization of isocyanates. acs.org

The general principle involves the generation of a catalytically active species from an organolead precursor. The lability of the carbon-lead bond and the accessibility of different oxidation states for lead are key features that can be exploited in designing catalytic cycles for various organic transformations.

Heterogeneous Catalysis Involving Lead-Derived Materials

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. researchgate.net The preparation of heterogeneous catalysts often involves the deposition or immobilization of an active species onto a solid support. nih.govresearchgate.netjchemlett.com Organometallic compounds, including those of lead, can serve as precursors for the synthesis of such catalysts. scribd.com

Lead-derived materials have been used in various heterogeneous catalytic applications. For example, lead(0) is a well-known component of Lindlar's catalyst, where it acts as a catalyst poison to control the selective hydrogenation of alkynes. rsc.org Lead oxides have also been investigated as catalysts. For instance, lead(II) oxide nanoparticles have been found to be effective for the selective conversion of styrene to benzaldehyde. rsc.org The preparation of these materials can involve the thermal decomposition of organolead precursors, although specific examples starting from this compound are not extensively documented. The development of supported bimetallic catalysts is an active area of research, with various synthesis strategies being employed. researchgate.netdss.go.th

Synthetic Utility in Complex Molecule Construction

The application of organometallic reagents is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. researchgate.netethz.ch Organolead reagents, while used less frequently than their lighter group 14 counterparts due to toxicity concerns, offer unique reactivity that can be advantageous in certain synthetic contexts.

The primary synthetic utility of compounds like this compound lies in their ability to serve as a source of nucleophilic or electrophilic aryl groups for the formation of carbon-carbon bonds. As mentioned previously, their role in biaryl synthesis is a key application. scribd.combath.ac.uk Beyond simple biaryls, the principles of organolead-mediated coupling reactions can be extended to the synthesis of more complex molecules where the introduction of a phenyl group is a critical step. The development of new synthetic methods continues to be a major focus in organic chemistry. proquest.com

Future Directions in Hexaphenyldilead Research

Exploration of Novel Reactivity Pathways for Organodilead Compounds

Research into the reactivity of organodilead compounds, including hexaphenyldilead, continues to uncover new transformation pathways. Studies have shown that the lead-lead bond in hexaorganodilead compounds can be cleaved in reactions with certain reagents, such as bifunctional tridentate or tetradentate Schiff bases. journalofchemistry.orgasianpubs.org This cleavage can occur in preference to the lead-carbon bond, leading to the formation of new organolead(IV) derivatives. journalofchemistry.orgasianpubs.org For instance, reactions of this compound with bifunctional tridentate Schiff bases in anhydrous benzene (B151609) have yielded complexes where the lead atom attains a coordination number of six with octahedral structures. journalofchemistry.org Similarly, reactions with bifunctional tetradentate Schiff bases have resulted in organolead(IV) derivatives where the lead atom likely has a coordination number of five and exhibits a trigonal bipyramidal configuration. asianpubs.org

Further exploration of such reactions with a wider range of ligands and reaction conditions could reveal novel synthetic routes to complex organolead structures with tailored properties. Investigations into reactions involving the cleavage or functionalization of the Pb-Pb bond and Pb-C bonds are crucial for expanding the synthetic utility of these compounds. journalofchemistry.orgasianpubs.org

Advanced Materials Applications Beyond Traditional Catalysis (e.g., Optoelectronic Materials)

Research into organolead compounds is extending beyond traditional catalytic applications to explore their potential in advanced materials, particularly in optoelectronics. ontosight.aiyoutube.comazom.com While this compound itself may not have widespread practical applications currently, studies on its structure and properties can inform the development of new materials in fields like electronics and catalysis. ontosight.ai

Organolead halide perovskites, for example, have shown significant promise in perovskite solar cells due to their high light absorbance, excellent charge transport properties, and tunable band gaps. amrita.edu Although this compound is not a perovskite, the growing interest in organolead compounds for optoelectronic applications suggests that other organolead structures, potentially derived from or related to organodilead frameworks, could be investigated for similar uses. ontosight.aiyoutube.comazom.comablesci.com

Future research could focus on synthesizing organodilead-containing polymers or frameworks with specific electronic and optical properties. Exploring the incorporation of the Pb-Pb bond or phenyl-lead moieties into conjugated systems could lead to novel materials for organic light-emitting diodes (OLEDs), transistors, or sensors. youtube.comazom.com The development of new techniques for seeing and manipulating matter at the atomic scale is enabling a greater element of rational design in materials innovation, which could be applied to the design of new organolead materials. eolss.net

Integration of Artificial Intelligence and Machine Learning in Organolead Chemistry Research

The integration of artificial intelligence (AI) and machine learning (ML) is an emerging future direction in various fields of chemistry, including organometallic chemistry. iaea.orgsupsi.chnih.govjscholaronline.orgjscholaronline.org AI and ML can be powerful tools for accelerating research by assisting in the design of new molecules, predicting reaction outcomes, optimizing synthesis routes, and analyzing complex experimental data. supsi.chnih.govjscholaronline.orgjscholaronline.org

In the context of organolead chemistry, AI and ML could be applied to predict the reactivity of organodilead compounds with various substrates, potentially identifying novel reaction pathways (Section 7.1). supsi.chjscholaronline.org Machine learning models could be trained on existing spectroscopic and structural data of organolead compounds to predict the properties of new, unsynthesized structures, guiding the search for materials with desired optoelectronic characteristics (Section 7.3). iaea.orgjscholaronline.org Furthermore, AI could aid in the design of greener synthetic routes by predicting optimal reaction conditions, catalysts, and solvents, contributing to the development of sustainable methodologies (Section 7.2). supsi.chjscholaronline.org

While the provided search results specifically mention ML applications in organolead perovskite solar cell research iaea.orgscribd.com, the principles and techniques of AI and ML are broadly applicable to other areas of organolead chemistry, including the study of organodilead compounds like this compound. nih.govjscholaronline.orgjscholaronline.org The increasing availability of computational power and chemical data is expected to drive the greater integration of these tools in future organolead research. iaea.orgsupsi.chjscholaronline.org

Q & A

Q. What statistical approaches are recommended for analyzing spectroscopic data with high noise-to-signal ratios?

- Methodological Answer :

- Preprocessing : Apply Savitzky-Golay filters to smooth Raman spectra.

- Multivariate analysis : PCA (Principal Component Analysis) identifies latent variables affecting Pb–Pb bond signals.

- Uncertainty quantification : Report confidence intervals (95%) for peak assignments .

Literature & Citation Guidelines

Q. How to conduct a systematic literature review on this compound’s applications?

- Methodological Answer :

- Database selection : Use SciFinder for chemical data, Web of Science for citation tracking, and Google Scholar for gray literature .

- Search terms : Combine "this compound" with keywords like "catalysis," "coordination chemistry," and "kinetics."

- Critical appraisal : Exclude studies with unverified purity claims or lacking spectroscopic validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.